N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14) |
InChI Key |
ZQFOXDBPAAESTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide
General Synthetic Strategy
The synthesis of this compound typically proceeds via amide bond formation between 6-aminopyridin-2-amine and an activated derivative of 3-methylbut-2-enoic acid (commonly an acid chloride or anhydride). The key steps include:
- Activation of 3-methylbut-2-enoic acid to form the corresponding acyl chloride or mixed anhydride.
- Nucleophilic attack by the amino group of 6-aminopyridin-2-amine on the activated carboxyl derivative.
- Isolation and purification of the resulting enamide.
This approach is favored due to the directness and generally good yields of amide bond formation reactions under mild conditions.
Specific Synthetic Routes
Amide Formation Using Acid Chloride
One common method involves converting 3-methylbut-2-enoic acid to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 6-aminopyridin-2-amine.
- 3-methylbut-2-enoic acid + SOCl₂ → 3-methylbut-2-enoyl chloride
- 3-methylbut-2-enoyl chloride + 6-aminopyridin-2-amine → this compound
- Acid chloride formation: reflux in anhydrous solvent (e.g., dichloromethane) for 1–2 hours.
- Amide coupling: reaction at 0–25 °C in anhydrous solvent with a base such as triethylamine to neutralize HCl formed.
Yields: Moderate to high (60–85%) depending on purity of reagents and reaction control.
Direct Coupling Using Carbodiimide Reagents
Alternatively, direct coupling of 3-methylbut-2-enoic acid with 6-aminopyridin-2-amine can be achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalytic 4-dimethylaminopyridine (DMAP).
3-methylbut-2-enoic acid + 6-aminopyridin-2-amine + DCC/EDC + DMAP → this compound
- Room temperature or slightly elevated (25–40 °C).
- Solvent: dichloromethane or dimethylformamide (DMF).
- Reaction time: 4–24 hours.
Yields: Generally good (70–90%), with the advantage of milder conditions and less hazardous reagents compared to acid chloride methods.
Alternative Methods
- Use of mixed anhydrides (e.g., formed with isobutyl chloroformate) followed by amine addition.
- Enzymatic amidation under biocatalytic conditions (less common for this substrate).
Representative Experimental Data
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride method | SOCl₂, reflux; then amine, triethylamine, 0–25 °C | 65–85 | Requires dry conditions, careful HCl handling |
| Carbodiimide coupling (DCC) | DCC, DMAP, CH₂Cl₂, RT, 12 h | 75–90 | Mild conditions, byproduct dicyclohexylurea needs removal |
| Carbodiimide coupling (EDC) | EDC, DMAP, DMF, RT, 24 h | 70–85 | Water-soluble byproducts, easier purification |
| Mixed anhydride method | Isobutyl chloroformate, base, then amine | 60–80 | Less common, moderate yields |
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid chloride method | High reactivity, relatively fast reaction | Requires hazardous reagents, moisture sensitive, HCl byproduct |
| Carbodiimide coupling (DCC) | Mild conditions, good yields | Formation of insoluble urea byproduct, possible side reactions |
| Carbodiimide coupling (EDC) | Water-soluble byproducts, easier purification | Slightly longer reaction time |
| Mixed anhydride method | Alternative to acid chlorides, moderate reactivity | More steps, less common |
Mechanistic Considerations
- Acid chloride formation activates the carboxyl group, making it highly electrophilic for nucleophilic attack by the amine.
- Carbodiimide reagents activate the acid by forming an O-acylisourea intermediate, which reacts with the amine to form the amide.
- DMAP acts as a nucleophilic catalyst, accelerating the coupling by stabilizing intermediates.
- Control of temperature and moisture is critical to avoid hydrolysis or side reactions, especially with acid chlorides.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂, 6-aminopyridin-2-amine | Reflux; 0–25 °C, inert gas | 65–85 | Classical, efficient, hazardous |
| Carbodiimide coupling (DCC) | DCC, DMAP, 6-aminopyridin-2-amine | RT, 12 h, anhydrous solvent | 75–90 | Mild, requires urea removal |
| Carbodiimide coupling (EDC) | EDC, DMAP, 6-aminopyridin-2-amine | RT, 24 h, DMF or CH₂Cl₂ | 70–85 | Milder, easier purification |
| Mixed anhydride method | Isobutyl chloroformate, base | 0–25 °C, inert atmosphere | 60–80 | Less common, moderate yield |
Chemical Reactions Analysis
Types of Reactions
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- 5o shares the N-(6-aminopyridin-2-yl) group with the target compound but incorporates a phenylimidazothiazole chain instead of methylbutenamide. Its high melting point (216–218°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the amino group .
- The quinoline-based patent compound (Example 24) has a larger molecular mass (570 vs.
Cytotoxic Activity and Structure-Activity Relationships (SAR)
Evidence from cytotoxic studies reveals critical trends:
Role of Substituents:
- Chlorine vs. Hydrophilic Groups: Chlorine at the R1 position (e.g., 5l, 5n) enhances cytotoxicity compared to methoxy or hydrogen substituents. For instance, 5l (Cl-substituted) showed superior activity over 5k (methoxy-substituted) against cancer cell lines . In contrast, 5o (with an N-(6-aminopyridin-2-yl) group) demonstrated lower activity, likely due to excessive hydrophilicity impairing membrane permeability .
- Bulkier Groups : Piperazine-substituted derivatives like 5k and 5m exhibited improved activity, particularly against MDA-MB-231 cells, suggesting bulkier groups enhance target engagement .
Cytotoxicity Data (Representative Examples):
| Compound | HepG2 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | Notes |
|---|---|---|---|
| 5o | >100 | >100 | Low activity due to hydrophilicity |
| 5k | ~28 | ~15 | Bulkier piperazine enhances potency |
| 5l | ~18 | ~12 | Chlorine boosts activity |
Key Insight: The N-(6-aminopyridin-2-yl) group in 5o and 5p correlates with reduced cytotoxicity, emphasizing the trade-off between hydrophilicity and bioactivity .
Analogues from Patent Literature
The patent compound N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-3-methylbut-2-enamide (Example 24) shares the methylbutenamide chain with the target compound but differs in core structure (quinoline vs. pyridine). Its higher molecular mass (570) and chlorine substituent suggest improved pharmacokinetics and target affinity compared to simpler pyridine derivatives .
Biological Activity
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, an amine group, and a methylbutenamide structure. Its molecular formula is CHN, and it has a molecular weight of approximately 176.22 g/mol. This structural configuration is significant for its interaction with biological targets.
Antitumor Activity
This compound has been investigated for its antitumor properties . Research indicates that certain derivatives of this compound exhibit selective inhibition against various cancer cell lines. In vitro studies have demonstrated its potential effectiveness against:
| Cell Line | IC (nM) |
|---|---|
| N87 (gastric cancer) | 6.3 |
| H1975 (lung cancer) | 7.5 |
| A549 (lung carcinoma) | 25.2 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly through interactions with protein kinases involved in cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. These interactions can influence various cellular processes, including:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific kinases, disrupting signaling pathways that promote cancer cell survival.
- Induction of Apoptosis : By interfering with the survival signals in cancer cells, it may trigger programmed cell death.
- Reduction of Oxidative Stress : Some studies suggest that it may modulate oxidative stress responses in cells, contributing to its anticancer effects.
Study on Antitumor Efficacy
A notable study published in 2022 evaluated the antitumor efficacy of this compound derivatives against various cancer cell lines. The study utilized the MTT assay to determine cell viability and IC values. The results indicated that certain derivatives were significantly more effective than others, highlighting the importance of structural modifications in enhancing biological activity .
Clinical Relevance
While preclinical studies demonstrate promising results, further research is necessary to evaluate the clinical applicability of this compound. The focus should be on assessing toxicity profiles, pharmacokinetics, and potential side effects in vivo.
Q & A
Q. What are the recommended synthetic routes for N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide?
- Methodological Answer : A robust synthesis involves reacting 2,6-diaminopyridine with 3-methylbut-2-enoyl chloride in anhydrous tetrahydrofuran (THF) under ice-cooling (0–5°C) with triethylamine (TEA) as a base. The reaction mixture is stirred for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise stoichiometry (1:1 molar ratio of amine to acyl chloride) and inert atmosphere conditions to prevent hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks: the pyridinyl NH group (δ 5.8–6.2 ppm), enamide carbonyl (δ 165–170 ppm), and methyl groups (δ 1.8–2.1 ppm).
- Melting Point : Compare observed melting points with literature values (e.g., analogs like N-(6-aminopyridin-2-yl)acetamide melt at 150–152°C, suggesting similar thermal stability for the target compound).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- Potentiometric Sensors : Carbon paste electrodes modified with amino-functionalized multi-walled carbon nanotubes (MWCNT-NH) and ionic liquids can detect pyridine derivatives with a lower detection limit of 8.0 × 10 M. Calibrate using standard solutions (1.0 × 10 to 1.0 × 10 M) at pH 6.0 .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity in biological matrices .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G* level) with crystallographic data (if available) to validate bond angles and charge distribution.
- Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy to identify unaccounted pathways (e.g., side reactions due to steric hindrance from the 3-methylbut-2-enoyl group). Adjust computational models to include solvent effects (e.g., THF polarity) .
Q. How to design experiments to assess antibacterial activity against resistant strains?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (96-well plates). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated enamide derivatives) to evaluate the impact of substituents on bioactivity. Correlate MIC values with logP (lipophilicity) and Hammett σ constants .
Q. How to optimize reaction conditions to mitigate side reactions during synthesis?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress acylation of competing amine sites on the pyridine ring.
- Protecting Groups : Temporarily protect the 6-amino group with tert-butoxycarbonyl (Boc) before acylation, followed by deprotection with trifluoroacetic acid (TFA).
- Purification : Use preparative HPLC for challenging separations (e.g., removing unreacted diaminopyridine) .
Q. How to employ molecular docking to predict target interactions for drug development?
- Methodological Answer :
- Target Selection : Prioritize enzymes like DNA gyrase or β-lactamase based on structural homology to known inhibitors.
- Docking Workflow : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian 09) and protein PDB files (e.g., 3G4 for bacterial targets). Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
